Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl-

Description

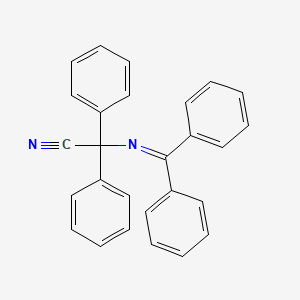

Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl- is a complex organic compound with a unique structure that includes a benzene ring, an acetonitrile group, and a diphenylmethyleneamino group

Properties

CAS No. |

107783-08-4 |

|---|---|

Molecular Formula |

C27H20N2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2-(benzhydrylideneamino)-2,2-diphenylacetonitrile |

InChI |

InChI=1S/C27H20N2/c28-21-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)29-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H |

InChI Key |

OKNCMKKQOCTIDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl- typically involves the reaction of benzeneacetonitrile with diphenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Michael Addition Reactions

-

Reaction Conditions : Synthesis typically uses 33% NaOH in acetonitrile at 0°C , followed by stirring for 30 minutes . This protocol drives nucleophilic attack by the amino group on α,β-unsaturated carbonyl substrates (e.g., enones) .

-

Yield and Isolation : The major diastereomer is isolated via recrystallization from ethyl acetate–methanol , achieving 83% yield . The crude product is filtered, washed, and dried before purification .

Mechanistic Insights

-

Nucleophilic Attack : The diphenylmethyleneamino group acts as a nucleophile, attacking the electrophilic β-carbon of enones. The reaction proceeds through a concerted mechanism , forming a new stereocenter at the β-position .

-

Diastereoselectivity : The stereochemical outcome is influenced by steric factors and the electron-withdrawing effect of the diphenylmethylene group, which stabilizes the transition state .

Structural Characterization

The compound is rigorously characterized using spectroscopic and analytical techniques:

NMR Analysis

-

1H NMR :

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₂H₁₇N₂O (calculated mass: 341.37 g/mol ) .

Reaction Mechanism

-

Interfacial Deprotonation : The Makosza mechanism involves deprotonation at the organic-aqueous interface, forming a reactive anion that undergoes alkylation or rearrangement .

-

Catalyst Role : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate ion exchange and stabilize intermediates, enhancing reactivity .

Potential Reactions

-

Alkylation : The amino group could participate in nucleophilic alkylation under PTC conditions, analogous to glycine Schiff base reactions .

-

-Wittig Rearrangement : Substituted α-allyloxy-phenylacetonitriles undergo rearrangement to form phenyl ketones, suggesting potential for similar transformations .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

Benzeneacetonitrile derivatives have been investigated for their potential therapeutic effects. For instance, compounds related to benzeneacetonitrile have shown promise as inhibitors of mitogen-activated protein kinases, which are important in cancer therapy. A study on a related compound indicated that structural variations could influence the configurational composition and thus the biological activity of these compounds .

Case Study: MEK Inhibitors

In a study examining the effects of a related compound on ethanol-induced conditioned place preference, it was found that inconsistencies in results could be attributed to the configurational composition of the substance administered. This highlights the importance of understanding the chemical structure in developing effective pharmacological agents .

Organic Synthesis

Reactivity and Catalysis

Benzeneacetonitrile can serve as a substrate in various organic reactions, including Michael additions and Wittig rearrangements. Its utility in phase transfer catalysis has been documented, where it acts as an intermediate to synthesize complex molecules. For example, the reaction of benzeneacetonitrile with enones has been explored to yield various products with specific stereochemistry .

Table 1: Summary of Synthetic Reactions Involving Benzeneacetonitrile

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Michael Addition | NaOH in CH₃CN at 0 °C | 2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | 83 |

| Wittig Rearrangement | Liquid-liquid phase transfer | Phenyl ketones | Variable |

Materials Science

Polymer Chemistry

Benzeneacetonitrile derivatives are also explored in polymer chemistry for their potential use in creating new materials with unique properties. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Risk Assessment Framework

A framework was developed to assess the risk associated with exposure to industrial chemicals like benzene. This framework can be applied to evaluate the safety and efficacy of benzeneacetonitrile derivatives in industrial applications, emphasizing the need for robust exposure assessments and toxicokinetic data .

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Benzeneacetonitrile: A simpler compound with a similar core structure but lacking the diphenylmethyleneamino group.

Diphenylacetonitrile: Contains two phenyl groups attached to the acetonitrile moiety.

Phenylacetonitrile: A basic structure with a single phenyl group attached to the acetonitrile.

Uniqueness

Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl- is unique due to the presence of the diphenylmethyleneamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Biological Activity

Benzeneacetonitrile, specifically the compound known as alpha-((diphenylmethylene)amino)-alpha-phenyl-, is an organic compound belonging to the class of benzyl cyanides. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and toxicology.

- Molecular Formula : C15H13N

- Molecular Weight : 223.27 g/mol

- IUPAC Name : Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl-

- CAS Registry Number : 86-29-3

Biological Activity

Benzeneacetonitrile and its derivatives exhibit a range of biological activities, primarily due to their structural characteristics, which allow interaction with various biological targets. The following sections detail specific biological effects and mechanisms of action.

1. Anticancer Activity

Research indicates that benzeneacetonitrile derivatives may possess anticancer properties. A study demonstrated that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism is thought to involve the modulation of pathways related to cell cycle regulation and apoptosis.

| Study | Findings |

|---|---|

| Induced apoptosis in breast cancer cells through caspase activation. | |

| Inhibited proliferation of leukemia cells via cell cycle arrest. |

2. Toxicological Effects

Benzeneacetonitrile has been associated with various toxicological effects, particularly in occupational settings. Exposure to benzene derivatives can lead to hematotoxicity and has been linked to conditions such as acute myeloid leukemia (AML).

| Effect | Description |

|---|---|

| Hematotoxicity | Impairs blood cell production leading to anemia and increased infection risk. |

| Carcinogenicity | Long-term exposure is associated with increased risk of leukemia and other cancers. |

Case Studies

Case Study 1: Occupational Exposure

A comprehensive review highlighted the health impacts of occupational exposure to benzene derivatives, including benzeneacetonitrile. Workers exposed to high levels exhibited increased rates of hematological disorders, necessitating stringent regulations for handling these chemicals in industrial environments .

Case Study 2: Pharmacological Applications

Another study explored the use of benzeneacetonitrile derivatives in developing novel anticancer agents. The research focused on their ability to selectively target cancer cells while sparing normal cells, showcasing their potential for therapeutic use in oncology .

Metabolism and Disposition

The metabolism of benzeneacetonitrile primarily occurs in the liver and involves several cytochrome P450 enzymes. Metabolites are often excreted via urine or exhalation, with implications for both pharmacokinetics and toxicology.

Metabolic Pathway Overview

- Absorption : Rapidly absorbed through inhalation or dermal exposure.

- Distribution : Widely distributed in lipid-rich tissues.

- Metabolism :

- Oxidation by cytochrome P450 enzymes.

- Formation of reactive metabolites that can cause oxidative stress.

- Excretion : Primarily through urine; unmetabolized forms excreted via breath.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.